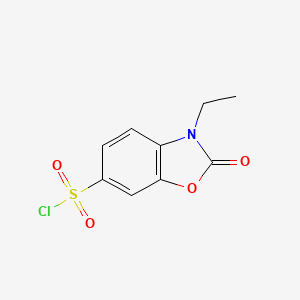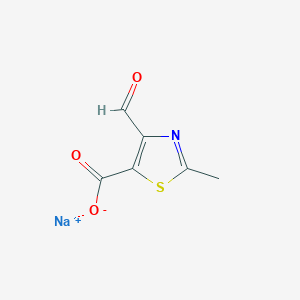
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have found applications in various fields such as medicine, pharmacology, and as potential components for explosives due to their high energy properties .
Synthesis Analysis
Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb (OTf) 3 . The reaction of sodium azide with nitriles can also yield 1H-tetrazoles . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate .Molecular Structure Analysis
Tetrazoles are five-membered aza compounds with 6π electrons. The reactivity of 5-substituted tetrazoles is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive to shocks .Physical And Chemical Properties Analysis
Tetrazoles are crystalline and odorless. They have a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are soluble in water and acetonitrile .Scientific Research Applications
Medicinal Chemistry
Tetrazole derivatives are known for their role in medicinal and pharmaceutical applications. They can be synthesized using eco-friendly approaches and have been used in various drug designs due to their bioactive properties .
Peptide Synthesis
Compounds with tetrazole groups have been used in the synthesis of cyclic peptoids and other peptide derivatives, which are important in the development of new therapeutic agents .
Energetic Materials
Tetrazoles are used in the synthesis of nitrogen-rich compounds, which have applications in energetic materials due to their high nitrogen content .
Pharmacology
Specific tetrazole derivatives have been identified as impurities in drugs like Cilostazol, which is a phosphodiesterase III inhibitor with various therapeutic properties .
Cytotoxic Activity Screening
Tetrazole-containing compounds have been designed and synthesized for screening their cytotoxic activity against various cancer cell lines, indicating their potential use in cancer research .
Chemical Synthesis
Tetrazole derivatives are used as intermediates in chemical synthesis, contributing to the development of various chemical compounds with potential industrial and research applications .
Safety and Hazards
Future Directions
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . They hold potential for their use as tools to study biomolecular interactions and for therapeutic applications .
Mechanism of Action
Target of Action
It’s known that tetrazole derivatives have been found to bind therapeutically relevant proteins, acting as antagonists, inhibitors, or activators .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with amino acids in their active pockets , which could influence the biological activity of the compound.
Biochemical Pathways
Tetrazole derivatives have been found to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Tetrazole derivatives are known for their enhanced proteolytic stability and increased cellular permeability relative to α-peptides , which could potentially influence the bioavailability of the compound.
Result of Action
Certain tetrazole derivatives have shown significant cytotoxic effects and potent antibacterial activity , suggesting that similar effects might be expected from N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide.
Action Environment
It’s known that the stability and reactivity of tetrazole derivatives can be influenced by factors such as temperature and the presence of metal ions .
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URILSDWHRCMXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-oxaspiro[3.5]nonan-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2919764.png)

![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)



![2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2919773.png)



![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)

![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2919785.png)